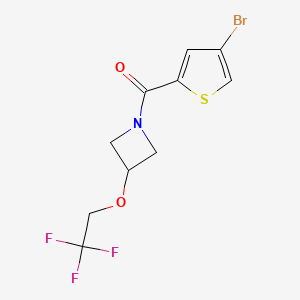![molecular formula C17H15FN2O2S B6425503 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea CAS No. 2034487-13-1](/img/structure/B6425503.png)
1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, also known as 4-Fluoromethyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, is a small molecule that has been studied in a variety of scientific fields, such as biochemistry, pharmacology, and molecular biology. This molecule has been found to have a number of interesting properties, such as being a potential drug target, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been used in studies of the regulation of gene expression, as well as studies of the effects of drugs on the nervous system.
Mecanismo De Acción
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to interact with a number of proteins, including cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to interact with the G-protein coupled receptor, which is responsible for the regulation of gene expression.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to modulate the activity of the G-protein coupled receptor, which is responsible for the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it has been found to interact with a number of proteins and can be used to study the effects of drugs on the nervous system.
However, there are also some limitations to the use of this molecule in laboratory experiments. For example, the synthesis of this molecule can be difficult and time-consuming. Additionally, its effects on the nervous system have not been fully elucidated and more research is needed in this area.
Direcciones Futuras
The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in scientific research has a number of potential future directions. For example, further research could be conducted to investigate the effects of this molecule on the nervous system. Additionally, research could be conducted to investigate its potential use as a drug target. Additionally, further research could be conducted to investigate its potential use as a tool for studying gene expression. Finally, research could be conducted to explore the potential use of this molecule as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been reported in a number of scientific studies. The most commonly used method involves the reaction of 4-fluorophenylmethylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base. This reaction produces the desired product in good yields. Additionally, other methods, such as the reaction of 4-fluorophenylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base, have also been reported.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBDLQMFUHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)


![1-(4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6425458.png)
![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)
![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425500.png)
![1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6425527.png)